Gallium(III) sulfide (Ga2S3) is a defect-structure III-VI semiconductor characterized by a wide, tunable bandgap (2.1–3.4 eV) and a unique crystal lattice in which one-third of the gallium cation sites are intrinsically vacant [1]. This high concentration of intrinsic vacancies imparts exceptional ionic mobility and distinct optoelectronic properties compared to fully occupied stoichiometric compounds. In industrial and advanced research procurement, Ga2S3 is primarily sourced as a high-performance network modifier for sulfide-based solid-state battery electrolytes, a precursor for broadband and UV photodetectors, and a specialized optical material with a broad transparency window (0.48–24 µm) for terahertz and nonlinear optical applications [2]. Its availability in multiple polymorphs (alpha, beta, gamma) allows engineers to precisely tailor its thermal and electronic behavior for specific manufacturing workflows.
Procurement substitution of Ga2S3 with closely related gallium compounds—such as Gallium(II) sulfide (GaS) or Gallium(III) oxide (Ga2O3)—results in critical performance failures across both electrochemical and optoelectronic applications. While GaS is a layered 2D material, it lacks the thermodynamic stability of Ga2S3 at processing temperatures above 500 °C and exhibits drastically lower photoresponsivity due to the absence of the defect-rich vacancy structure found in Ga2S3[1]. Conversely, substituting Ga2S3 with Ga2O3 replaces the highly polarizable sulfide network with a rigid oxide lattice. This eliminates the soft, non-bridging sulfur interactions required for high-mobility ion conduction in solid-state electrolytes, and shifts the bandgap too high (~4.9 eV) for visible-spectrum optoelectronics [2]. Consequently, Ga2S3 cannot be replaced by generic metal sulfides or oxides when intrinsic cation vacancies and specific sulfide-network polarizability are required.
In the formulation of sulfide glass solid electrolytes, substituting standard network formers with Ga2S3 significantly enhances both ionic conductivity and electrochemical stability. Incorporating Ga2S3 into systems like Li2S-P2S5 or Sb2S3-AgI yields room-temperature ionic conductivities exceeding 1.0 × 10^-3 S/cm (for Ag+) and up to 5 mS/cm (for Li+)[1]. Unlike traditional GeS2-based or pure P2S5 sulfide glasses, Ga2S3 acts as a structural modifier that eliminates susceptible non-bridging sulfur units, thereby reducing chemical degradation and interfacial resistance[2].
| Evidence Dimension | Ionic conductivity and structural stability |
| Target Compound Data | Ga2S3-modified sulfide glass (>1.0 × 10^-3 to 5 mS/cm) |
| Comparator Or Baseline | Standard GeS2 or pure P2S5 sulfide glasses |
| Quantified Difference | Multi-mS/cm conductivity with elimination of non-bridging sulfur units |
| Conditions | Room temperature impedance spectroscopy of glass-ceramic solid electrolytes |
Justifies the procurement of Ga2S3 as a premium network modifier to solve degradation issues in next-generation solid-state battery manufacturing.
When evaluating gallium chalcogenides for photodetection, Ga2S3 demonstrates vastly superior photoelectric conversion compared to its Gallium(II) sulfide (GaS) counterpart. Devices fabricated from 2D Ga2S3 exhibit a photoresponsivity of up to 240 A W^-1 under visible illumination and ~61 A W^-1 in the UV range, alongside a specific detectivity of 10^10 to 10^12 Jones [1]. In direct contrast, standard GaS devices typically yield a baseline photoresponsivity of only ~6.4 A W^-1[2]. This dramatic, multi-fold enhancement is directly attributed to the intrinsic defect states and cation vacancies inherent to the Ga2S3 lattice.
| Evidence Dimension | Photoresponsivity (A W^-1) |
| Target Compound Data | 2D Ga2S3 (240 A W^-1 in visible, ~61 A W^-1 in UV) |
| Comparator Or Baseline | 2D GaS (~6.4 A W^-1) |
| Quantified Difference | ~37-fold increase in photoresponsivity over GaS |
| Conditions | 2D nanosheet photodetectors operating under visible/UV illumination at room temperature |
Compels the selection of Ga2S3 over GaS for manufacturing high-sensitivity, broadband, and solar-blind UV photodetectors.
In thin-film synthesis and heterostructure manufacturing, Ga2S3 provides a distinct thermodynamic advantage over GaS at elevated processing temperatures. Controlled sulfurization studies reveal that while GaS forms at lower temperatures (<450 °C), it is thermodynamically unstable under prolonged heating, completely transforming into phase-pure Ga2S3 at 700 °C [1]. Furthermore, the Ga2S3 lattice intrinsically contains 33% unoccupied Ga sites, which facilitates rapid Ga out-diffusion during epitaxial growth—a critical mass-transport mechanism that is physically impossible in fully occupied, rigid lattices like Ga2O3 [2].
| Evidence Dimension | High-temperature phase stability and lattice vacancy concentration |
| Target Compound Data | Ga2S3 (Stable at 700 °C, 33% intrinsic cation vacancies) |
| Comparator Or Baseline | GaS (Unstable >500 °C) and Ga2O3 (0% intrinsic cation vacancies) |
| Quantified Difference | 100% conversion of GaS to Ga2S3 at 700 °C; unique vacancy-driven diffusion capability |
| Conditions | Chemical vapor deposition and thermal sulfurization up to 700 °C |
Dictates precursor selection for high-temperature semiconductor processing where phase stability and controlled atomic diffusion are critical.
Ga2S3 is the optimal choice for doping sulfide-based glass ceramics (such as Li2S-P2S5 or Sb2S3-AgI systems). Its inclusion eliminates non-bridging sulfur units, significantly reducing chemical degradation and interfacial resistance while boosting ionic conductivity to multi-mS/cm levels, making it a critical procurement item for next-generation energy storage [1].
Due to its intrinsic defect states and 33% cation vacancy concentration, Ga2S3 is selected over GaS for advanced optoelectronics. It provides orders-of-magnitude higher photoresponsivity (up to 240 A W^-1) and is highly suitable for wearable flexible photodetectors and solar-blind UV detection systems[2].
For semiconductor manufacturing workflows requiring thermal processing above 500 °C, Ga2S3 is prioritized over GaS due to its superior thermodynamic stability. Its unique vacant Ga sublattice also enables specialized out-diffusion growth mechanisms necessary for complex thin-film architectures [3].